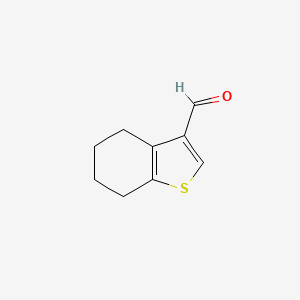
4,5,6,7-四氢-1-苯并噻吩-3-甲醛
概述
描述
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.2 g/mol . This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an aldehyde group at the 3-position of the thiophene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .
科学研究应用
Chemistry: 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
作用机制
Target of Action
Related compounds have been identified as potent inhibitors of jnk3, with essentially equal potency against jnk2 . These kinases play a crucial role in cellular signaling pathways, particularly in response to stress signals.
Mode of Action
Based on its structural similarity to other inhibitors of jnk3, it may interact with these kinases and inhibit their activity . This inhibition could alter the phosphorylation state of downstream targets, leading to changes in cellular responses to stress signals.
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde are likely related to the JNK signaling pathway, given the compound’s potential inhibitory effects on JNK3 . The JNK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNK3, the compound could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde’s action would depend on its specific targets and the pathways they are involved in. If the compound acts as an inhibitor of JNK3, it could potentially modulate cellular responses to stress signals, possibly influencing processes such as inflammation and apoptosis .
生化分析
Biochemical Properties
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form complexes with copper (II) ions, which can affect the activity of metalloenzymes . Additionally, it may interact with proteins involved in cellular signaling pathways, altering their conformation and activity.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the viability of certain cell lines, potentially through the induction of oxidative stress or the modulation of apoptotic pathways . These effects highlight the compound’s potential as a tool for studying cellular responses to chemical stimuli.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and tissue function . Toxic or adverse effects, such as oxidative stress or tissue damage, may be observed at high doses, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The compound’s distribution can affect its efficacy and toxicity, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde typically begins with commercially available starting materials such as cyclohexanone and ethyl cyanoacetate.
Cyclization Reaction: The initial step involves the cyclization of cyclohexanone with ethyl cyanoacetate in the presence of a base to form the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
相似化合物的比较
- 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid .
- 4,5,6,7-Tetrahydro-1-benzothiophene-3-methanol .
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene .
Uniqueness: 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUUVQVCSPXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216587 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851634-60-1 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851634-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
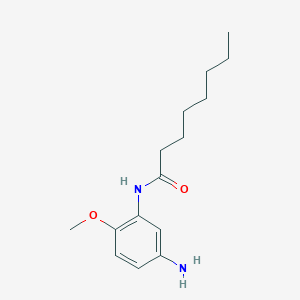

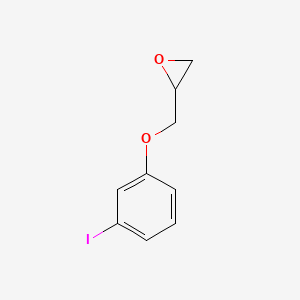

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
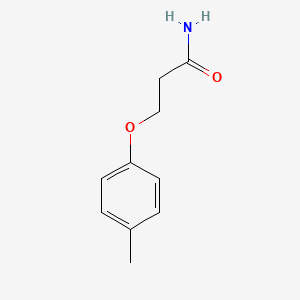
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)
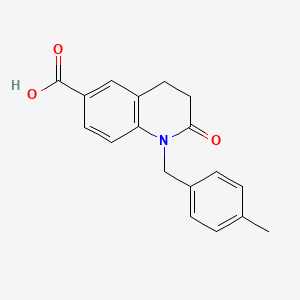
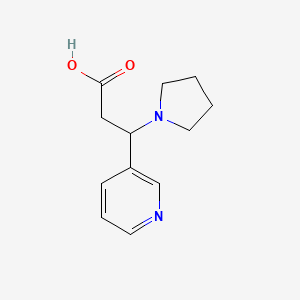
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
